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Compound of Interest

Compound Name: 1,2-Oxazol-3-OL

Cat. No.: B176815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-

hydroxyisoxazole, a key heterocyclic compound of interest in medicinal chemistry and drug

development. This document summarizes the available spectroscopic data and provides

detailed experimental protocols for the key analytical techniques used to characterize this

molecule.

Introduction to 3-Hydroxyisoxazole
3-Hydroxyisoxazole (also known as 3(2H)-isoxazolone) is a five-membered heterocyclic

organic compound with the chemical formula C₃H₃NO₂.[1][2] Its structure is of significant

interest due to the potential for tautomerism, existing in equilibrium between the hydroxy form

and the keto form (3(2H)-isoxazolone). Theoretical studies have indicated that the 3-hydroxy

tautomer is the more stable and predominant form in both the gas phase and in aqueous

solution. This structural feature is crucial for the interpretation of its spectroscopic data.

Spectroscopic Data
Due to the reactive nature and potential for tautomerism, obtaining a complete and

unambiguous set of experimental spectroscopic data for the parent 3-hydroxyisoxazole can be

challenging. Much of the available data comes from studies on its derivatives. This section

compiles and presents the expected and reported spectroscopic characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 3-hydroxyisoxazole and

confirming its predominant tautomeric form.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the protons on the isoxazole ring are expected to appear as distinct

signals. Due to the tautomerism, the position of the hydroxyl proton can vary and may be

observed as a broad singlet. The chemical shifts are influenced by the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

chemical shifts of the carbon atoms in the isoxazole ring are characteristic of the heterocyclic

environment.

Table 1: Predicted and Representative NMR Spectroscopic Data for the Isoxazole Ring System

Nucleus
Predicted Chemical Shift
(ppm)

Notes

¹H 6.0 - 8.5

Chemical shifts for protons on

the isoxazole ring can vary

significantly based on

substitution.

¹³C C3: 155 - 165

The chemical shift of C3 is

highly dependent on the

tautomeric form.

C4: 95 - 110

C5: 145 - 155

Note: The data presented is based on computational predictions and analysis of related

isoxazole derivatives.[3][4] Experimental values for the unsubstituted 3-hydroxyisoxazole may

vary.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.mdpi.com/2624-8549/4/3/66
https://www.researchgate.net/figure/Characteristic-signals-in-the-1-H-and-13-C-NMR-spectra-of-compound-6a_fig1_366123651
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 3-hydroxyisoxazole. The

spectrum is expected to show characteristic absorption bands for the O-H, C=N, and C=C

bonds.

Table 2: Characteristic IR Absorption Bands for 3-Hydroxyisoxazole

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (hydroxyl) 3200 - 3600 Broad, Medium

C-H stretch (aromatic) 3000 - 3100 Medium

C=O stretch (keto tautomer) 1700 - 1750 Strong (if present)

C=N stretch 1610 - 1680 Medium

C=C stretch 1450 - 1600 Medium

N-O stretch 1100 - 1200 Medium

Note: The presence and intensity of the C=O stretching band can provide insights into the keto-

enol tautomeric equilibrium under the experimental conditions.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The isoxazole ring, being a conjugated system, is expected to exhibit absorption in the UV

region.

Table 3: Expected UV-Vis Absorption Data for 3-Hydroxyisoxazole

Solvent λmax (nm) Molar Absorptivity (ε)

Ethanol/Methanol ~210 - 230 Not Reported

Note: The position and intensity of the absorption maximum can be influenced by the solvent

and the substitution pattern on the isoxazole ring.[7][8]
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-

hydroxyisoxazole. The molecular ion peak (M⁺) would confirm the molecular formula.

Table 4: Mass Spectrometry Data for 3-Hydroxyisoxazole

Ion m/z Notes

[M]⁺ 85.02 Molecular ion

[M+H]⁺ 86.03 Protonated molecule

Expected Fragmentation Pattern: The fragmentation of the isoxazole ring can proceed through

various pathways, including the loss of CO, NO, and HCN, leading to characteristic fragment

ions. The interpretation of these fragments helps in confirming the structure.[9]

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the spectroscopic

characterization of 3-hydroxyisoxazole.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-hydroxyisoxazole in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can

influence the chemical shifts and the observation of the exchangeable hydroxyl proton.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better resolution and sensitivity.[10]

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-

to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay

of 1-2 seconds, and a pulse angle of 30-45 degrees.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due

to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr pellet): Grind a small amount of 3-hydroxyisoxazole (1-2 mg) with

approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle

until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR

crystal. Then, acquire the sample spectrum.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of 3-hydroxyisoxazole in a UV-transparent

solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain

an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption

(λmax).

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.
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Data Acquisition: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure

solvent (as a reference) and the other with the sample solution. Scan a range of wavelengths

(e.g., 200-400 nm) to determine the λmax.

Data Processing: The instrument software will generate the absorption spectrum, plotting

absorbance versus wavelength.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, including direct infusion, or coupled with a separation technique like gas

chromatography (GC-MS) or liquid chromatography (LC-MS).

Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques.

ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺,

while EI is a harder technique that can lead to more extensive fragmentation.

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight

(TOF), or ion trap.

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-

induced dissociation (CID).

Data Processing: The data system will generate a mass spectrum showing the relative

abundance of ions at different m/z values.

Visualizations
Tautomerism of 3-Hydroxyisoxazole
The tautomeric equilibrium between the hydroxy and keto forms is a key characteristic of 3-

hydroxyisoxazole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Hydroxyisoxazole (Major Tautomer) 3(2H)-Isoxazolone (Minor Tautomer)
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Tautomeric equilibrium of 3-hydroxyisoxazole.

Experimental Workflow for Spectroscopic
Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of 3-hydroxyisoxazole.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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